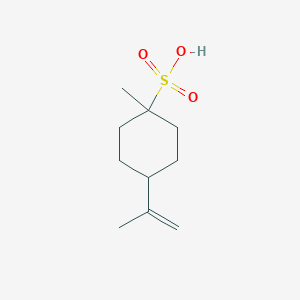
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11BrO. This compound features a bromine atom attached to an ethan-1-ol group, which is further connected to a naphthalene ring. It is known for its applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-1-yl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2-bromo-1-(naphthalen-1-yl)ethane.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2-bromo-1-(naphthalen-1-yl)ethanone.
Reduction: Formation of 2-bromo-1-(naphthalen-1-yl)ethane.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
- 1-(Naphthalen-1-yl)ethan-1-ol
- 2-Bromo-1-(naphthalen-1-yl)ethanone
Uniqueness: 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom and the naphthalene ring makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Número CAS |
62222-39-3 |
|---|---|
Fórmula molecular |
C12H11BrO |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
2-bromo-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |
Clave InChI |
DIGGEHNKUXMBLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)


![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)

![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
boranyl](/img/structure/B12517058.png)


